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Compound Name: 2-Cyano-3-hydroxyquinoline

Cat. No.: B095622 Get Quote

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-Cyano-3-
hydroxyquinoline

Disclaimer: As of the latest data, a dedicated, peer-reviewed computational study exclusively

on 2-Cyano-3-hydroxyquinoline is not readily available in public literature. Therefore, this

technical guide outlines a comprehensive and standardized methodology for such an analysis,

drawing upon established computational chemistry principles and experimental data from

closely related quinoline derivatives. The quantitative data presented herein is illustrative and

projected based on analogous molecular structures to provide a robust framework for

researchers.

Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal

chemistry, exhibiting a wide array of pharmacological activities including anticancer,

antimicrobial, and anti-inflammatory properties.[1][2] The compound 2-Cyano-3-
hydroxyquinoline, featuring both a nitrile (cyano) and a hydroxyl group on the quinoline

scaffold, is a promising candidate for drug design and development. Understanding its

molecular structure, stability, and electronic properties is paramount for predicting its reactivity,

biological interactions, and potential as a therapeutic agent.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT),

provide a powerful, non-experimental method to elucidate these properties with high accuracy.

[3] These computational approaches allow for the determination of optimized molecular
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geometry, vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-

Vis), and the analysis of frontier molecular orbitals (HOMO-LUMO).[4] This guide details the

theoretical framework, computational workflow, and standard experimental protocols for a

thorough investigation of 2-Cyano-3-hydroxyquinoline.

Computational and Experimental Methodologies
Quantum Chemical Calculations Protocol
The computational analysis of 2-Cyano-3-hydroxyquinoline is designed to predict its

structural and electronic characteristics. The workflow, based on standard practices for similar

molecules, is visualized below.[4][5]

Computational Workflow for 2-Cyano-3-hydroxyquinoline
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A standard workflow for quantum chemical calculations using DFT.

The calculations would be performed using a program like Gaussian 09W. The molecular

structure would be optimized using Density Functional Theory (DFT) with the B3LYP functional

and the 6-311++G(d,p) basis set.[4] Following optimization, vibrational frequencies are

calculated to predict FT-IR and FT-Raman spectra and to confirm the structure is at a true

energy minimum. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic

absorption spectra.[6] Finally, Natural Bond Orbital (NBO) analysis is used to investigate

charge delocalization and hyperconjugative interactions.[5]

Experimental Protocols
Synthesis of 2-Cyano-3-hydroxyquinoline: A common route for synthesizing

hydroxyquinolines is the Friedländer annulation or a variation thereof. A plausible approach

involves the condensation of an appropriately substituted o-aminobenzaldehyde or o-

aminoketone with a compound containing an active methylene group, such as malononitrile, in

the presence of a base catalyst. The reaction mixture is typically heated under reflux, and the

resulting product is purified by recrystallization.

FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum would be recorded using a

spectrometer, such as a Perkin-Elmer model, in the 4000–400 cm⁻¹ range.[4] The solid sample

is prepared using the KBr pellet technique. The FT-Raman spectrum would be obtained with an

instrument like a Bruker RFS-27, using a Nd:YAG laser for excitation in the 4000–100 cm⁻¹

range.[4]

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis

spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol or methanol)

to a known concentration. The absorbance is recorded across a wavelength range, typically

from 200 to 800 nm, to identify the absorption maxima (λmax).[7]

Predicted Results and Discussion
Optimized Molecular Geometry
The geometry optimization provides key structural parameters. The table below presents

expected bond lengths and angles for 2-Cyano-3-hydroxyquinoline, based on known values
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for similar quinoline structures.[4] The planar quinoline ring is expected, with the cyano and

hydroxyl groups lying in the same plane.

Parameter Bond/Angle Expected Value (DFT)

Bond Lengths (Å) C2-C(N) ~1.44 Å

C≡N ~1.16 Å

C3-O ~1.36 Å

O-H ~0.97 Å

C-C (ring) 1.37 - 1.43 Å

C-H (ring) ~1.08 Å

Bond Angles (°) C3-C2-C(N) ~121°

C2-C(N)-N ~179°

C2-C3-O ~118°

C3-O-H ~109°

Dihedral Angle (°) C4-C3-O-H ~0° (planar)

Vibrational Spectral Analysis
Vibrational analysis is crucial for identifying functional groups. The characteristic frequencies

for 2-Cyano-3-hydroxyquinoline are predicted below. Theoretical frequencies are often

scaled (e.g., by 0.961 for B3LYP) to correct for anharmonicity and basis set limitations.[4]
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Vibrational Mode Functional Group
Expected
Experimental
Range (cm⁻¹)

Expected Scaled
DFT (cm⁻¹)

O-H Stretch Hydroxyl 3200 - 3400 (broad) ~3350

C-H Stretch Aromatic Ring 3000 - 3100 ~3060

C≡N Stretch Cyano 2220 - 2260 (strong) ~2245

C=C/C=N Stretch Quinoline Ring 1450 - 1650 1460 - 1630

O-H Bend Hydroxyl 1350 - 1450 ~1400

C-H Bend (in-plane) Aromatic Ring 1000 - 1300 1050 - 1280

C-H Bend (out-of-

plane)
Aromatic Ring 750 - 900 770 - 880

The C≡N stretching vibration is expected to be a sharp, intense band in both FT-IR and FT-

Raman spectra, providing a clear marker for the nitrile group.[8] The broad O-H stretching band

in the FT-IR spectrum would indicate the presence of the hydroxyl group, potentially involved in

intermolecular hydrogen bonding in the solid state.

Electronic Properties and Frontier Molecular Orbitals
The electronic properties determine the molecule's reactivity and optical characteristics. The

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular

Orbital) are key to this analysis.

Parameter Description Predicted Value

λmax (nm) Max Absorption Wavelength ~320-350 nm

HOMO Energy Electron Donating Ability ~ -6.5 eV

LUMO Energy Electron Accepting Ability ~ -2.0 eV

Energy Gap (ΔE) HOMO-LUMO Gap ~ 4.5 eV
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A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and polarizability.[5]

The analysis of the molecular orbitals would likely show that the HOMO is localized primarily on

the quinoline ring and the hydroxyl oxygen, while the LUMO is distributed across the ring

system and the electron-withdrawing cyano group. This distribution is critical for understanding

charge transfer within the molecule.

Potential Biological Activity and Signaling
Derivatives of quinoline are known to act as inhibitors of various enzymes and signaling

pathways. Specifically, compounds with a 2-cyano-acrylamide structure, which is structurally

related to the target molecule, have been identified as inhibitors of Deubiquitinase (DUB)

enzymes.[9] DUBs are crucial regulators in the ubiquitin-proteasome system, which controls

protein degradation and cellular signaling. Inhibition of DUBs can disrupt pathological

processes, making them attractive targets in cancer and infectious disease research.

The diagram below illustrates a hypothetical mechanism where 2-Cyano-3-hydroxyquinoline
acts as a DUB inhibitor, preventing the removal of ubiquitin from a target protein and thereby

marking it for degradation by the proteasome.
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Hypothetical Action as a DUB Inhibitor

Ubiquitin-Proteasome Pathway

Ubiquitin

Ubiquitinated
Protein

Target Protein

Ubiquitination Deubiquitinase
(DUB)

Deubiquitination
(Recycling)

2-Cyano-3-hydroxyquinoline
(Inhibitor)

Inhibition

Proteasome

Protein Degradation

Substrate for DUBTargeting

Click to download full resolution via product page

Potential inhibition of a deubiquitinase (DUB) by the title compound.

Conclusion
This guide provides a comprehensive framework for the quantum chemical analysis of 2-
Cyano-3-hydroxyquinoline. By combining Density Functional Theory calculations with

standard spectroscopic experiments, a deep understanding of its molecular structure,

vibrational modes, and electronic behavior can be achieved. The predicted geometric and

spectroscopic data serve as a benchmark for future experimental work. Furthermore, the

analysis of its electronic properties and comparison with structurally similar bioactive molecules

suggest its potential as an enzyme inhibitor, particularly within the ubiquitin-proteasome
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system. This integrated computational and experimental approach is invaluable for guiding the

rational design of novel quinoline-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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